2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
The compound is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
Fluoropyridines can be synthesized using various methods . A library of tetrasubstituted pyrazolo[4,3-c]pyridines was prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate pyrazoles .Molecular Structure Analysis
The molecular structure of fluorinated pyridines generally includes a pyridine ring with one or more fluorine atoms attached . The exact structure of the compound you mentioned could not be found.Chemical Reactions Analysis
The synthesis of fluoropyridines often involves reactions such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Physical And Chemical Properties Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They also exhibit interesting physical properties .Scientific Research Applications
Neurological Disease Treatment
Pyrrolo[3,4-c]pyridines have shown potential in treating diseases of the nervous system due to their biological activity. While specific studies on 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride may not be readily available, related compounds within this class have been investigated for their neuroprotective and neuroregenerative properties .
Immune System Disorders
Similarly, these compounds have been explored for their role in immune system modulation. They may offer therapeutic benefits for immune-related conditions, potentially including autoimmune diseases or immunodeficiency disorders .
Antidiabetic Applications
The antidiabetic properties of pyrrolo[3,4-c]pyridines suggest that our compound of interest could be researched for its efficacy in managing blood sugar levels and treating diabetes-related complications .
Antimycobacterial Activity
Given the antimycobacterial activity found in pyrrolo[3,4-c]pyridines, there’s a possibility that 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride could serve as a basis for developing new treatments against mycobacterial infections such as tuberculosis .
Antiviral Properties
The class of pyrrolo[3,4-c]pyridines has also been noted for its antiviral capabilities. Research into this compound could uncover potential applications in combating viral infections .
Antitumor and Anticancer Research
There is evidence of antitumor activities in pyrrolo[3,4-c]pyridines. This suggests that our compound might be useful in oncological research to develop new anticancer therapies .
Antiplatelet Therapy
Fused pyridine derivatives like ticlopidine have been used for antiplatelet therapy. There’s potential for 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride to be explored in similar applications to prevent blood clots .
Agricultural Chemicals
Fluorinated pyridines have been utilized as starting materials for herbicides and insecticides. The fluorinated nature of our compound might lend itself to research into new agricultural chemicals with improved efficacy and safety profiles .
MDPI - Biological Activity of Pyrrolo[3,4-c]pyridines IntechOpen - Fused Pyridine Derivatives SpringerLink - Synthesis of Fluorinated Pyridines
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.ClH/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16;/h1-4,8,14H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGSNAYYCRNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.